10-(4-Vinylphenyl)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Vinylphenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in various fields, including organic electronics, photodynamic therapy, and as intermediates in organic synthesis. The unique structure of this compound, which includes a vinyl group attached to a phenyl ring, makes it a compound of interest for researchers exploring new materials and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Vinylphenyl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4-vinylbenzyl chloride under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
10-(4-Vinylphenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenoxazine ring can be reduced under hydrogenation conditions to form dihydrophenoxazine derivatives.
Substitution: The vinyl group can participate in addition reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of 10-(4-ethylphenyl)-10H-phenoxazine.
Substitution: Formation of halogenated derivatives like 10-(4-bromophenyl)-10H-phenoxazine.
Scientific Research Applications
10-(4-Vinylphenyl)-10H-phenoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species under light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 10-(4-Vinylphenyl)-10H-phenoxazine involves its ability to interact with cellular components and generate reactive oxygen species (ROS) under light irradiation. This photodynamic activity makes it effective in targeting and killing microbial cells. The vinyl group allows for further functionalization, enhancing its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Vinylphenol: Shares the vinyl group but lacks the phenoxazine ring, making it less versatile in applications.
10-(4-Ethylphenyl)-10H-phenoxazine: Similar structure but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.
4-Vinylguaiacol: Contains a methoxy group, making it more hydrophilic and altering its chemical behavior
Uniqueness
10-(4-Vinylphenyl)-10H-phenoxazine stands out due to its combination of the phenoxazine core and the vinyl group, providing a unique set of chemical properties. This combination allows for diverse chemical reactions and applications, particularly in fields requiring photodynamic activity and electronic properties.
Properties
Molecular Formula |
C20H15NO |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
10-(4-ethenylphenyl)phenoxazine |
InChI |
InChI=1S/C20H15NO/c1-2-15-11-13-16(14-12-15)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h2-14H,1H2 |
InChI Key |
OSAYZYYQKRLVML-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.